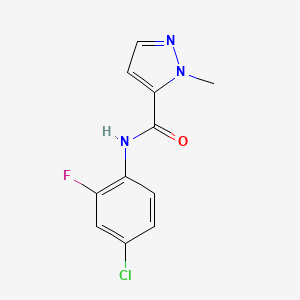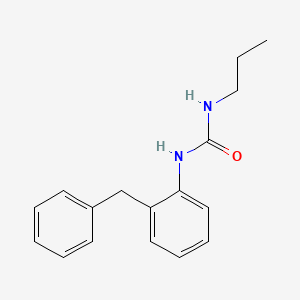![molecular formula C14H24N6O B5468089 N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea](/img/structure/B5468089.png)
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea, also known as A-674563, is a small molecule inhibitor that targets the protein kinase B (PKB) or Akt. Akt is a serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism. The inhibition of Akt has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular disorders.
Wirkmechanismus
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea targets the ATP-binding site of Akt and inhibits its activity. Akt is activated by phosphorylation at two sites, Thr308 and Ser473. This compound inhibits the phosphorylation of both sites, leading to decreased Akt activity. Akt is involved in various signaling pathways, including the PI3K/Akt/mTOR pathway, which plays a key role in cell survival, proliferation, and metabolism. The inhibition of Akt by this compound leads to decreased cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In animal models of diabetes, this compound improves insulin sensitivity and glucose uptake. In animal models of cardiovascular disorders, this compound reduces cardiac hypertrophy and improves cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has well-established activity against Akt. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. It also has off-target effects on other kinases, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea. One direction is the development of more potent and selective Akt inhibitors. This compound has off-target effects on other kinases, which can limit its specificity. Another direction is the investigation of the combination of this compound with other anticancer agents. This compound has been shown to induce apoptosis in cancer cells, and its combination with other agents may enhance its anticancer activity. Finally, the study of this compound in other diseases, such as neurodegenerative disorders, may reveal new therapeutic opportunities for this inhibitor.
Synthesemethoden
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminopyrimidine with 3-bromomethylpyrrolidine to form the intermediate 1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-ol. This intermediate is then reacted with N-isopropylcarbodiimide and N-methyl-N-(trimethylsilyl)acetamide to form the final product this compound.
Wissenschaftliche Forschungsanwendungen
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea has been extensively studied for its therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular disorders. In cancer, Akt is often overactivated, leading to increased cell survival and proliferation. This compound has been shown to inhibit Akt activity and induce apoptosis in cancer cells, making it a promising anticancer agent. In diabetes, Akt plays a key role in insulin signaling and glucose metabolism. This compound has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. In cardiovascular disorders, Akt is involved in various processes, including angiogenesis and cardiac hypertrophy. This compound has been shown to inhibit Akt activity and reduce cardiac hypertrophy in animal models.
Eigenschaften
IUPAC Name |
1-[[1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl]methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O/c1-10(2)19-14(21)18-5-11-3-4-20(8-11)9-12-6-16-13(15)17-7-12/h6-7,10-11H,3-5,8-9H2,1-2H3,(H2,15,16,17)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNJWUZDFZEIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1CCN(C1)CC2=CN=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5468019.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-[5-(4-fluorophenyl)-3-isoxazolyl]azepane](/img/structure/B5468026.png)

![N-(2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5468029.png)
![ethyl 1-[3-(4-isopropoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5468056.png)
![3-[5-(4-methylphenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5468067.png)
![6-[1-(4-chloro-2-methylphenoxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5468072.png)
![6-[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5468077.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B5468083.png)
![3-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]quinazolin-4(3H)-one](/img/structure/B5468090.png)
![(2R)-2-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-phenylacetamide](/img/structure/B5468098.png)


![ethyl 5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5468113.png)